N-[3,3'-DIMETHYL-4'-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1'-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE
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Overview
Description
N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines biphenyl and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE: shares structural similarities with other biphenyl and quinoline derivatives, such as:
Uniqueness
The uniqueness of N-[3,3’-DIMETHYL-4’-(2-PHENYLQUINOLINE-4-AMIDO)-[1,1’-BIPHENYL]-4-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE lies in its combined biphenyl and quinoline structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H34N4O2/c1-29-25-33(21-23-39(29)49-45(51)37-27-43(31-13-5-3-6-14-31)47-41-19-11-9-17-35(37)41)34-22-24-40(30(2)26-34)50-46(52)38-28-44(32-15-7-4-8-16-32)48-42-20-12-10-18-36(38)42/h3-28H,1-2H3,(H,49,51)(H,50,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVUGISHZGPISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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